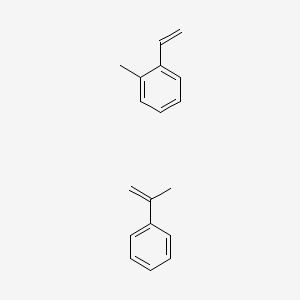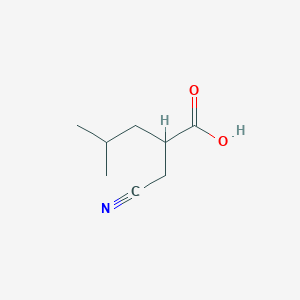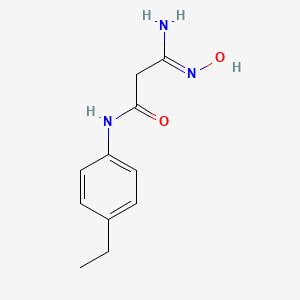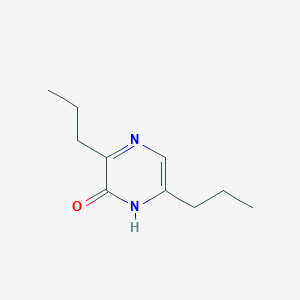
2(1H)-Pyrazinone,3,6-dipropyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrazinone,3,6-dipropyl-(9CI) is a heterocyclic compound that belongs to the pyrazinone family. Pyrazinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules. The compound’s structure consists of a pyrazinone ring with two propyl groups attached at the 3 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of acyclic precursors, particularly α-amino acid-derived units . This method has been developed and refined over the years, starting from the early 1900s to recent advancements in 2021 . The reaction conditions typically involve the use of suitable catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
2(1H)-Pyrazinone,3,6-dipropyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
2(1H)-Pyrazinone,3,6-dipropyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2(1H)-Pyrazinone,3,6-dipropyl-(9CI) can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Indazoles: Known for their medicinal applications, such as antihypertensive and anticancer agents.
The uniqueness of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
3,6-dipropyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-3-5-8-7-11-9(6-4-2)10(13)12-8/h7H,3-6H2,1-2H3,(H,12,13) |
InChIキー |
LKJOFBWBUTZUKV-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=C(C(=O)N1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


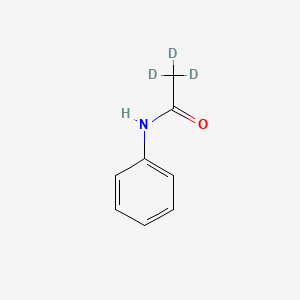
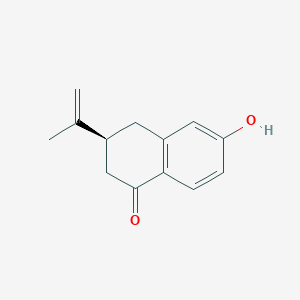
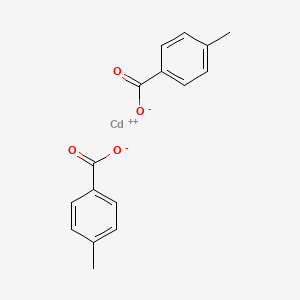
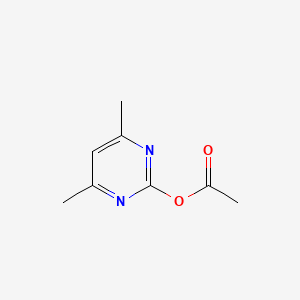
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
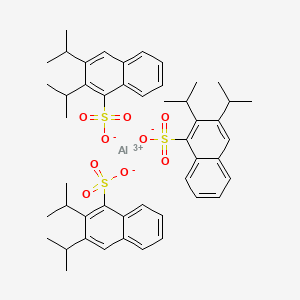
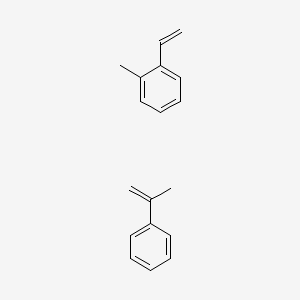
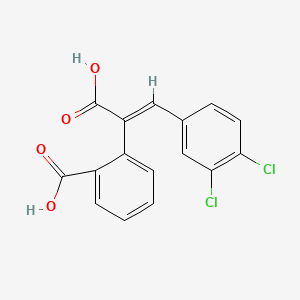
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)

